Cas no 15802-63-8 (Butanoic acid, 3-oxo-2-(phenylmethylene)-, ethyl ester, (Z)-)

Butanoic acid, 3-oxo-2-(phenylmethylene)-, ethyl ester, (Z)- structure
15802-63-8 structure
Product Name:Butanoic acid, 3-oxo-2-(phenylmethylene)-, ethyl ester, (Z)-
CAS No:15802-63-8
MF:C13H14O3
MW:218.248464107513
CID:1335514
PubChem ID:5356940
Update Time:2025-04-20

Butanoic acid, 3-oxo-2-(phenylmethylene)-, ethyl ester, (Z)- Chemical and Physical Properties

Names and Identifiers

    • Butanoic acid, 3-oxo-2-(phenylmethylene)-, ethyl ester, (Z)-
    • Cinnamic acid, alpha-acetyl-, ethyl ester, (Z)-
    • Ethyl .alpha.-acetylcinnamate
    • STL170706
    • Ethyl alpha-acetylcinnamate, (Z)-
    • s10352
    • (Z)-Ethyl 2-benzylidene-3-oxobutanoate
    • ETHYL (Z)-2-ACETYL-3-PHENYL-2-PROPENOATE
    • Ethyl (2Z)-3-oxo-2-(phenylmethylidene)butanoate
    • 620-80-4
    • DTXSID60862308
    • ethyl (2Z)-2-benzylidene-3-oxobutanoate
    • ethyl (z)-2-benzylidene-3-oxobutanoate
    • ETHYL 3-OXO-2-(PHENYLMETHYLIDENE)BUTANOATE
    • SCHEMBL7407122
    • Ethyl 2-benzylideneacetoacetate
    • (Z)-ethyl alpha-acetylcinnamate
    • 9H3310J1DU
    • Q27272552
    • CINNAMIC ACID, .ALPHA.-ACETYL-, ETHYL ESTER, (Z)-
    • NSC-68527
    • Butanoic acid, 3-oxo-2-(phenylmethylene)-, ethyl ester, (2Z)-
    • FEMA No. 4597, Z-
    • AKOS005367468
    • NSC68527
    • UNII-9H3310J1DU
    • ethyl (2Z)-2-benzylidene-3-oxo-butanoate
    • ETHYL .ALPHA.-ACETYLCINNAMATE, (Z)-
    • 15802-63-8
    • MDL: MFCD00731150
    • Inchi: 1S/C13H14O3/c1-3-16-13(15)12(10(2)14)9-11-7-5-4-6-8-11/h4-9H,3H2,1-2H3/b12-9-
    • InChI Key: AYZGINZXVVKWKV-XFXZXTDPSA-N
    • SMILES: O(CC)C(/C(/C(C)=O)=C\C1C=CC=CC=1)=O

Computed Properties

  • Exact Mass: 218.094294304g/mol
  • Monoisotopic Mass: 218.094294304g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 5
  • Complexity: 286
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.2
  • Topological Polar Surface Area: 43.4Ų
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